molecular formula C12H11FN2O2 B2392081 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 956930-31-7

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2392081
CAS No.: 956930-31-7
M. Wt: 234.23
InChI Key: OSYBBCSASBLDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11FN2O2 and its molecular weight is 234.23. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as the potassium-competitive acid blocker tegoprazan, are rapidly absorbed, with a median maximum plasma concentration (tmax) at 05 h and a terminal half-life (t1/2) of approximately 77 h in healthy adults . The influence of these properties on the bioavailability of 1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid would need further investigation.

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.

Action Environment

Similar compounds, such as those used in suzuki–miyaura coupling reactions, have been found to be stable and environmentally benign , suggesting that this compound may have similar properties.

Properties

IUPAC Name

1-(2-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBBCSASBLDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.